

A Comparative Spectroscopic Analysis of Naturally Derived and Synthetic Chrysanthemates

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Compound of Interest		
Compound Name:	Ethyl chrysanthemate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data obtained from naturally derived chrysanthemates (pyrethrins) and their synthetic analogues (pyrethroids). The information presented is intended to assist researchers in distinguishing between these two classes of compounds, verifying their identity and purity, and understanding their structural nuances. The data is compiled from various analytical studies employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Chrysanthemates are a class of esters that form the active insecticidal components of pyrethrum extract, derived from the flowers of Chrysanthemum cinerariaefolium[1]. These natural insecticides, known as pyrethrins, are composed of six structurally related esters[2][3]. Due to their low environmental persistence and mammalian toxicity, they have served as a blueprint for the development of more stable synthetic analogues known as pyrethroids[4][5]. While synthetic pyrethroids are designed to mimic the insecticidal activity of their natural counterparts, their structural modifications lead to distinct spectroscopic signatures[6]. This guide presents a comparative summary of these spectroscopic differences.

Spectroscopic Data Comparison



The following tables summarize the key spectroscopic features of naturally derived and synthetic chrysanthemates. It is important to note that "naturally derived chrysanthemates" typically refers to a mixture of the six pyrethrins, while "synthetic chrysanthemates" encompasses a wide range of individual compounds. For the purpose of this comparison, representative data for common pyrethrins and pyrethroids are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of chrysanthemates. The chemical shifts (δ) in 1 H and 13 C NMR spectra are highly sensitive to the local electronic environment of the nuclei.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

Compound Type	Key Protons	Representative Chemical Shift (δ) ppm	Reference
Naturally Derived (Pyrethrin I)	Vinylic Protons (side chain)	5.14 (d), 5.23 (d), 6.64 (ddd)	[2]
Cyclopropane Protons	1.21 (s), 1.29 (s), 1.53 (ddd), 2.19 (dd)	[2]	
Ester Methylene Protons	4.74 (brs)	[7]	•
Synthetic (Permethrin)	Vinylic Proton (cyclopropane)	5.5 - 6.3 (m)	•
Dichlorovinyl Protons	6.26 (d)		•
Ester Methylene Protons	5.1 - 5.2 (m)	-	

Table 2: Comparative ¹³C NMR Data (in CDCl₃)



Compound Type	Key Carbons	Representative Chemical Shift (δ) ppm	Reference
Naturally Derived (Pyrethrin I)	Ester Carbonyl	171.30, 170.84, 168.32	[2]
Vinylic Carbons (side chain)	139.55, 138.13, 137.19, 131.58, 130.62, 129.62, 127.60, 118.34	[2]	
Cyclopropane Carbons	38.17, 36.21, 32.73, 30.30	[2]	
Synthetic (Permethrin)	Ester Carbonyl	~170	_
Dichlorovinyl Carbons	~120, ~129		_
Aromatic Carbons (phenoxybenzyl group)	~118 - ~158		

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized methodologies for the key experiments.

NMR Spectroscopy

High-field ¹H and ¹³C NMR spectra are typically recorded on a 600 MHz spectrometer at 25°C using deuterated chloroform (CDCl₃) as the solvent[2]. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For unequivocal assignment of signals, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple-Quantum Coherence (HMQC) and Heteronuclear Multiple-Bond Correlation (HMBC) are employed[1].

Infrared (IR) Spectroscopy



IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent (e.g., CCl₄). The spectra are typically recorded in the range of 4000-400 cm⁻¹.

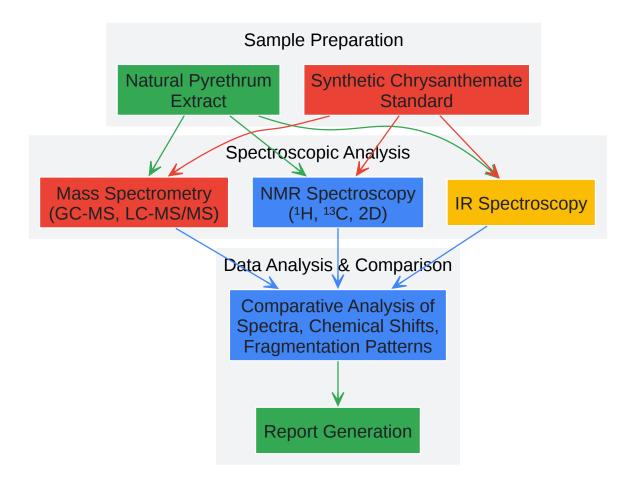
Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques, most commonly Electrospray Ionization (ESI) or Electron Ionization (EI), coupled with a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole. For the analysis of chrysanthemates, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used[4][8]. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecules[2].

Visualizations Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of naturally derived and synthetic chrysanthemates.





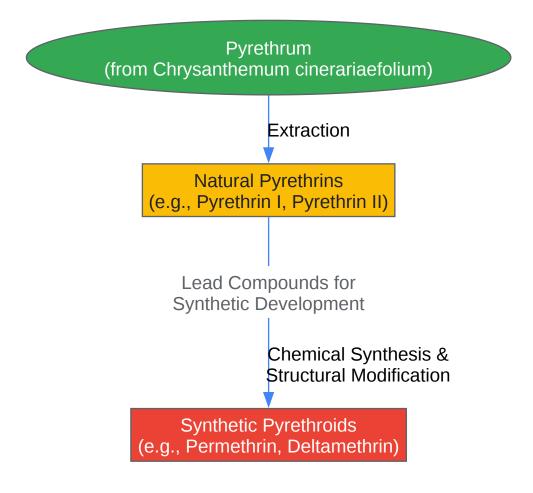
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Caption: Workflow for Spectroscopic Comparison.

Logical Relationship of Chrysanthemate Compounds

This diagram illustrates the relationship between natural pyrethrins and their synthetic derivatives, pyrethroids.





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Caption: Chrysanthemate Compound Relationships.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectra of both natural and synthetic chrysanthemates are characterized by strong absorption bands corresponding to the ester carbonyl group.

Table 3: Comparative IR Data



Compound Type	Key Functional Group	Characteristic Absorption (cm ⁻¹)	Reference
Naturally Derived (Pyrethrins)	Ester C=O stretch	1710 - 1716	[2]
C=C stretch (alkene)	~1643	[2]	
Synthetic (Pyrethroids)	Ester C=O stretch	~1735	[9]
Aromatic C=C stretch	~1580 - 1600		
C-Cl stretch (if present)	~650 - 850	_	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Table 4: Comparative Mass Spectrometry Data



Compound Type	Ionization Mode	Key Fragment Ions (m/z)	Reference
Naturally Derived (Pyrethrin I)	ESI+	[M+H] ⁺ at 329.2122	[2]
EI	Characteristic fragments from the chrysanthemic acid and rethrolone moieties		
Naturally Derived (Pyrethrin II)	ESI+	[M+H] ⁺ at 373.2010	[2]
EI	Fragments corresponding to the pyrethric acid and rethrolone moieties		
Synthetic (e.g., Cypermethrin, Deltamethrin)	El	Common major peak at m/z 208 due to the meta- phenoxybenzaldehyde moiety	[8]
ESI+	[M+NH ₄] ⁺ adducts are often observed for pyrethroids	[4]	

Conclusion

The spectroscopic data for naturally derived and synthetic chrysanthemates exhibit distinct differences that allow for their differentiation. In NMR spectra, the signals for the side chains and any aromatic moieties are key distinguishing features. IR spectra show variations in the carbonyl stretching frequency and the presence of additional bands corresponding to features like aromatic rings or halogen substituents in synthetic variants. Mass spectrometry provides clear differences in molecular ions and fragmentation patterns, with synthetic pyrethroids often showing characteristic fragments related to their non-natural structural components.



Researchers can utilize this comparative data to confidently identify and characterize these important insecticidal compounds.

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